Cas no 171828-81-2 (Euchrenone A10)

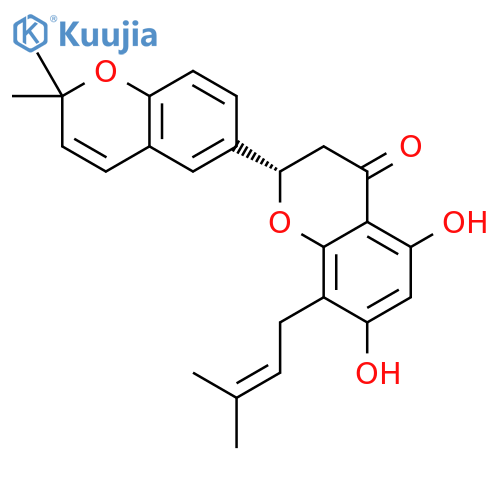

Euchrenone A10 structure

商品名:Euchrenone A10

Euchrenone A10 化学的及び物理的性質

名前と識別子

-

- Euchrenone A10

- (2S)-5,7-Dihydroxy-2',2'-dimethyl-8-(3-methyl-2-buten-1-yl)-[2,6'-bi-2H-1-benzopyran]-4(3H)-one

- FS-7885

- (2S)-2-(2,2-dimethylchromen-6-yl)-5,7-dihydroxy-8-(3-methylbut-2-en-1-yl)-2,3-dihydro-1-benzopyran-4-one

- 171828-81-2

- (2S)-2-(2,2-dimethylchromen-6-yl)-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

- (S)-2-(2,2-Dimethyl-2H-chromen-6-yl)-5,7-dihydroxy-8-(3-methylbut-2-en-1-yl)chroman-4-one

-

- インチ: InChI=1S/C25H26O5/c1-14(2)5-7-17-18(26)12-19(27)23-20(28)13-22(29-24(17)23)15-6-8-21-16(11-15)9-10-25(3,4)30-21/h5-6,8-12,22,26-27H,7,13H2,1-4H3/t22-/m0/s1

- InChIKey: QEHKYCUZABAYBC-QFIPXVFZSA-N

- ほほえんだ: CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C[C@@H](C3=CC4=C(C=C3)OC(C)(C)C=C4)O2)C

計算された属性

- せいみつぶんしりょう: 406.17802393g/mol

- どういたいしつりょう: 406.17802393g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 30

- 回転可能化学結合数: 3

- 複雑さ: 706

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.6

- トポロジー分子極性表面積: 76Ų

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.231±0.06 g/cm3 (20 ºC 760 Torr),

- ようかいど: Insuluble (3.0E-4 g/L) (25 ºC),

Euchrenone A10 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E98880-5mg |

Euchrenone A10 |

171828-81-2 | ,HPLC≥95% | 5mg |

¥3438.0 | 2023-09-07 |

Euchrenone A10 関連文献

-

2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335

-

Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748

-

M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209

171828-81-2 (Euchrenone A10) 関連製品

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量